Compound Description: This compound features a thiazole ring substituted with a pyrazole group at the 2-position. The pyrazole moiety further connects to a triazole ring. This compound was investigated for its crystal structure and molecular conformation. []
Compound Description: This compound, along with its methanesulfonate monohydrate salt, has demonstrated improved stability and release kinetics. [, ]
Compound Description: This compound exhibits intra- and intermolecular hydrogen bonding, contributing to its structural stability. []
Compound Description: This compound's crystal structure reveals the formation of inversion dimers linked by N—H⋯N hydrogen bonds. []
Compound Description: This compound, a product of a substitution reaction on 2,5-dimethyl-4-phenylthiazole with benzaldehyde, forms extended chains through O—H⋯N hydrogen bonds. []
Compound Description: This compound has been identified as a potential therapeutic agent against herpesviruses. [] It also shows improved long-term stability and distinct drug release kinetics compared to other salts of N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide. []
Compound Description: This series of compounds has shown potential as anticancer agents. []
Compound Description: This class of compounds has been investigated for its anticancer properties. []
Compound Description: This molecule displays a nearly planar conformation. []
Compound Description: This compound has been synthesized as a potential fungicidal agent. []
Compound Description: This thiazolide exhibits broad-spectrum antiparasitic activity and is rapidly metabolized to tizoxanide in humans. Both nitazoxanide and tizoxanide have shown potential as antileishmanial and trypanocidal drugs. []
Compound Description: This metabolite of nitazoxanide demonstrates comparable efficacy to its parent compound against a range of parasites. []
Compound Description: This newly synthesized analog of nitazoxanide has exhibited potent antiparasitic activity, particularly against Trypanosoma cruzi and Leishmania mexicana. []
Compound Description: This compound's crystal packing is stabilized by various intermolecular interactions, including hydrogen bonds and C—H⋯π interactions. []
Compound Description: This series of compounds has been designed and evaluated for its anticancer activity. Some compounds in this series showed promising activity against colorectal cancer cells. []
Compound Description: The structure of this compound, determined by X-ray crystallography, reveals the presence of various intermolecular interactions that contribute to its stability. []
Compound Description: This compound, radiolabeled with carbon-11, acts as a potent and selective ligand for imaging the metabotropic glutamate 1 (mGlu1) receptor in the brain using positron emission tomography (PET). []
Compound Description: This binary complex has been investigated for its pharmaceutical potential and structural properties using experimental and computational methods. []
Compound Description: This series of bi-heterocyclic compounds, incorporating both 1,3-thiazole and 1,3,4-oxadiazole rings, has been synthesized and evaluated for its therapeutic potential against Alzheimer's disease and diabetes. []
Compound Description: This compound, a tubulin inhibitor, exhibits anti-inflammatory properties by modulating lipopolysaccharide (LPS)-induced innate immune responses, suggesting therapeutic potential for inflammatory diseases, including sepsis. []
Compound Description: This compound, a derivative of the known glycogen synthase kinase 3β (GSK-3β) inhibitor AR-A014418, forms one-dimensional chains through N—H⋯O hydrogen bonds in its crystal structure. []
Compound Description: This compound's crystal structure is characterized by N—H⋯O hydrogen bond-linked chains and weak C—H⋯O interactions. []
Compound Description: This compound is a known inhibitor of glycogen synthase kinase 3β (GSK-3β), a target of interest for various therapeutic areas, including Alzheimer's disease. []
Compound Description: This compound contains two conformationally distinct molecules in its asymmetric unit, linked by N—H⋯N and N—H⋯Oamide interactions in its crystal structure. []
Compound Description: The crystal structure of this compound reveals the presence of inversion dimers formed by N—H⋯N hydrogen bonds. []
Compound Description: This compound's crystal structure exhibits C(11) chains formed through strong N—H⋯O hydrogen bonds. []
Compound Description: This series of bi-heterocyclic propanamides exhibits potent urease inhibitory activity and low cytotoxicity. []
Compound Description: This compound acts as a prodrug, converting in vivo to its active diacid form, SR 121566. SR 121566 functions as a potent and long-acting fibrinogen receptor (GpIIb-IIIa) antagonist with antithrombotic properties. []
Compound Description: This series of compounds, synthesized using TBTU as a coupling agent, was evaluated for its anti-tubercular activity. []
Compound Description: The structure of this compound was determined by X-ray crystallography, revealing an intramolecular C—H⋯O hydrogen bond. []
Compound Description: This series of compounds was investigated for its fragmentation patterns under electron ionization mass spectrometry. []
Compound Description: This series of isoxazolyl thiazolyl thiazolidinones has been synthesized and characterized for its potential biological activity. []
Compound Description: This class of compounds has demonstrated promising antimicrobial activity, with some derivatives exhibiting superior efficacy compared to streptomycin against specific bacterial strains. []
Compound Description: This potent and selective transforming growth factor-β (TGF-β) type I receptor inhibitor has shown promise as a topical treatment for alopecia. []
Compound Description: The crystal structure of this compound reveals two independent molecules in the asymmetric unit, differing in the orientation of the five-membered heterocyclic ring. []
Compound Description: This compound acts as a potent and selective corticotropin-releasing factor (CRF)1 receptor antagonist, demonstrating anxiolytic and antidepressant-like effects in rodent models. [, ]
Compound Description: The crystal structure of this compound is characterized by the formation of R 2 2 (8) loops through N—H⋯N hydrogen bonds. []
Compound Description: This series of compounds, synthesized using Mg(ClO4)2 as a catalyst, showed inhibitory activities against Rhizoctonia solani and Botrytis cinereapers. []
Compound Description: This compound is synthesized by reacting N-amidinothiourea with dimethyl acetylenedicarboxylate (DMAD) and serves as a precursor for synthesizing N-(5-R-1,3,5-triazinan-2-ylidene)-N-1,3-thiazol-2-amines. []
Compound Description: This class of compounds exhibits significant antimicrobial activity, with some derivatives demonstrating higher efficacy than metronidazole and streptomycin against specific microbial strains. []
Compound Description: These compounds are synthesized via a three-component 1,3-dipolar cycloaddition reaction, showcasing regioselectivity in their formation. []
Compound Description: This radioligand exhibits high selectivity for the metabotropic glutamate receptor subtype 5 (mGlu5) and is valuable for in vitro and in vivo studies of mGlu5 binding in rodent brains. []
Compound Description: This compound's crystal structure is characterized by chains formed through N—H⋯N and C—H⋯F hydrogen bonds. []
Compound Description: This novel azo-dye ligand, along with its Cu(II), Co(II), and Ni(II) complexes, displays antibacterial, DNA cleavage, and anticancer activities. []
Compound Description: This seven-coordinate tungsten (II) complex, characterized by a capped-octahedral coordination sphere, utilizes a chelating bis(4-methyl-1,3-thiazol-2-yl)methane ligand. []
Compound Description: The crystal structure of this compound reveals two independent molecules in the asymmetric unit, linked by C—H⋯O interactions. []
Compound Description: These compounds are synthesized via an intramolecular electrophilic cyclization reaction and can be further transformed into 4-amino-5-(1,3-thiazol-2-yl)imidazole derivatives. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.